2-Azaspiro[3.5]nonane-1,7-dione
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Overview
Description
2-Azaspiro[3.5]nonane-1,7-dione is a spirocyclic compound with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a nitrogen atom incorporated into a bicyclic framework. The spirocyclic motif is known for its rigidity and three-dimensional shape, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[3.5]nonane-1,7-dione can be achieved through several methods. One common approach involves the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines . This method yields enantiomerically and diastereomerically pure 1-substituted 2-azaspiro compounds. The reaction typically proceeds with high efficiency and selectivity under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide services for the bulk manufacturing and sourcing of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Azaspiro[3.5]nonane-1,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents like hydrogen gas. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclizations using Oxone® can yield spirocyclic oxetanes .
Scientific Research Applications
2-Azaspiro[3.5]nonane-1,7-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.5]nonane-1,7-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound’s spirocyclic structure enables efficient binding to enzyme active sites, such as NQO1. This binding facilitates the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: This compound shares a similar spirocyclic structure but includes an oxygen atom in the ring.
2,2-Dimethoxy-7-azaspiro[3.5]nonane: This compound features methoxy groups attached to the spirocyclic framework.
2-Azaspiro[4.4]nonane: This compound has a larger spirocyclic ring system, providing different chemical properties and reactivity.
Uniqueness: 2-Azaspiro[3.5]nonane-1,7-dione stands out due to its specific spirocyclic structure incorporating a nitrogen atom, which imparts unique rigidity and three-dimensionality. This makes it particularly valuable in the design of molecules with specific spatial arrangements and binding properties .
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-azaspiro[3.5]nonane-3,7-dione |
InChI |
InChI=1S/C8H11NO2/c10-6-1-3-8(4-2-6)5-9-7(8)11/h1-5H2,(H,9,11) |
InChI Key |
HSWBBKGIVBKSQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)CNC2=O |
Origin of Product |
United States |
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